Cas no 2349-67-9 (5-Amino-1,3,4-thiadiazole-2-thiol)
5-Amino-1,3,4-thiadiazole-2-thiol Chemical and Physical Properties
Names and Identifiers
-
- 5-Amino-1,3,4-thiadiazole-2-thiol
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- AMT
- 5-Amino-1.3.4-thiadiazole-2-thiol
- 2-amino thiadiazole-5-thiol
- 2-AMino-5-Mercapto-1
- 2-Amino-5-mercapto-1,3,4-thiad
- 2-Amino-5-mercaptothiadiazole
- 2-amino-5-sulfanyl-1,3,4-thiadiazole
- 5-Amino-1,3,4-thiadi
- 5-amino-2-mercapto-1,3,4-thiadiazole
- 5-amino-3H-1,3,4-thiadiazole-2-thione
- 5-sulfanyl-1,3,4-thiadiazol-2-ylamine
- EAMTD
- usafpd-25
- Acetazolamide Impurity G
- 1,3,4-Thiadiazole-2(3H)-thione, 5-amino-
- 5-Amino-1,3,4-thiadiazole-2(3H)-thione
- 2-AMINO-1,3,4-THIADIAZOLE-5-THIOL
- 2-Thiol-5-amino-1,3,4-thiadiazole
- 2-Mercapto-5-amino-1,3,4-thiadiazole
- 5-Amino-1,3,4-thiadiazoline-2-thione
- 1,3,4-Thiadiazole-2-thiol, 5-amino-
- B1HEG7V21S
- 2-Amino-5-mercaptothiadi
-
- MDL: MFCD00003108
- Inchi: 1S/C2H3N3S2/c3-1-4-5-2(6)7-1/h(H2,3,4)(H,5,6)
- InChI Key: GDGIVSREGUOIJZ-UHFFFAOYSA-N
- SMILES: S1C(N([H])N=C1N([H])[H])=S
- BRN: 81728
Computed Properties
- Exact Mass: 132.97700
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 7
- Rotatable Bond Count: 0
- Complexity: 129
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 4
- XLogP3: 0.3
- Topological Polar Surface Area: 108
Experimental Properties
- Color/Form: Powder
- Density: 1.503 (estimate)
- Melting Point: 234°C(dec.)(lit.)
- Boiling Point: 242.3°C at 760 mmHg
- Flash Point: 100.3℃
- Refractive Index: 1.5800 (estimate)
- PH: 3.9 (2g/l, H2O, 20℃)
- Solubility: 2g/l
- Water Partition Coefficient: Insoluble
- PSA: 118.84000
- LogP: 0.99020
- Solubility: Water does not dissolve.
5-Amino-1,3,4-thiadiazole-2-thiol Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26-S36-S36/37
- FLUKA BRAND F CODES:9-13-23
- RTECS:XI4550000
-
Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- TSCA:Yes
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
5-Amino-1,3,4-thiadiazole-2-thiol Customs Data
- HS CODE:29349990
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Amino-1,3,4-thiadiazole-2-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80937-5mg |
2-Amino-5-mercapto-1,3,4-thiadiazole |
2349-67-9 | 98.0% | 5mg |
¥80 | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0425-100g |
5-Amino-1,3,4-thiadiazole-2-thiol |
2349-67-9 | 98.0%(LC&T) | 100g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0425-500g |
5-Amino-1,3,4-thiadiazole-2-thiol |
2349-67-9 | 98.0%(LC&T) | 500g |
¥1390.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A0425-25g |
5-Amino-1,3,4-thiadiazole-2-thiol |
2349-67-9 | 98.0%(LC&T) | 25g |
¥240.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A369A-100g |
5-Amino-1,3,4-thiadiazole-2-thiol |
2349-67-9 | 98% | 100g |
¥143.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A369A-25g |
5-Amino-1,3,4-thiadiazole-2-thiol |
2349-67-9 | 98% | 25g |
¥56.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A369A-500g |
5-Amino-1,3,4-thiadiazole-2-thiol |
2349-67-9 | 98% | 500g |
¥605.0 | 2022-05-30 | |
| Ambeed | A237933-5g |
5-Amino-1,3,4-thiadiazole-2-thiol |
2349-67-9 | 97% | 5g |
$5.0 | 2024-07-20 | |
| Ambeed | A237933-10g |
5-Amino-1,3,4-thiadiazole-2-thiol |
2349-67-9 | 97% | 10g |
$6.0 | 2024-06-01 | |
| Ambeed | A237933-25g |
5-Amino-1,3,4-thiadiazole-2-thiol |
2349-67-9 | 97% | 25g |
$8.0 | 2025-02-21 |
5-Amino-1,3,4-thiadiazole-2-thiol Suppliers
5-Amino-1,3,4-thiadiazole-2-thiol Related Literature
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Fatma A. Ragab,Helmi I. Heiba,Marwa G. El-Gazzar,Sahar M. Abou-Seri,Walaa A. El-Sabbagh,Reham M. El-Hazek Med. Chem. Commun. 2016 7 2309
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Additional information on 5-Amino-1,3,4-thiadiazole-2-thiol
Introduction to 5-Amino-1,3,4-thiadiazole-2-thiol (CAS No. 2349-67-9)
5-Amino-1,3,4-thiadiazole-2-thiol, identified by the chemical abstracts service number 2349-67-9, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This compound belongs to the thiadiazole class, a structural motif known for its broad spectrum of biological activities. The presence of both amino and thiol functional groups in its molecular framework imparts unique reactivity and potential applications in drug design and synthesis.
The structural features of 5-Amino-1,3,4-thiadiazole-2-thiol make it a versatile intermediate in organic synthesis. The thiadiazole core is a fused ring system consisting of sulfur, nitrogen, and carbon atoms, which contributes to its stability and electronic properties. The amino group at the 5-position and the thiol group at the 2-position provide sites for further functionalization, enabling the construction of more complex molecules. These properties have made this compound a valuable building block in the development of novel therapeutic agents.
In recent years, there has been growing interest in thiadiazole derivatives due to their demonstrated efficacy against various diseases. Studies have highlighted the potential of thiadiazole-based compounds as antimicrobial, anti-inflammatory, and anticancer agents. The thiol group, in particular, has been shown to play a crucial role in modulating biological pathways by participating in redox reactions and forming disulfide bonds with target proteins.
One of the most compelling aspects of 5-Amino-1,3,4-thiadiazole-2-thiol is its utility in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop derivatives with enhanced pharmacological properties. For instance, modifications at the 3-position of the thiadiazole ring have been explored to improve binding affinity to biological targets. These efforts have led to the discovery of several lead compounds that are currently undergoing further investigation in preclinical studies.
The pharmacological profile of 5-Amino-1,3,4-thiadiazole-2-thiol has been extensively studied in various model systems. Initial investigations have revealed its potential as an inhibitor of enzymes involved in inflammatory responses. The thiol group has been particularly noted for its ability to interact with cysteine residues in target proteins, leading to modulation of their activity. This mechanism has opened up new avenues for developing anti-inflammatory drugs with improved selectivity and reduced side effects.
Moreover, the compound has shown promise in anticancer research. Thiadiazole derivatives have been reported to induce apoptosis in cancer cells by disrupting mitochondrial function and inhibiting key signaling pathways. The versatility of 5-Amino-1,3,4-thiadiazole-2-thiol allows for the design of molecules that can selectively target cancer cells while sparing healthy tissues. This selective toxicity is a critical factor in developing effective anticancer therapies.
The synthesis of 5-Amino-1,3,4-thiadiazole-2-thiol involves multi-step organic reactions that highlight its synthetic utility. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the thiadiazole core. Subsequent functionalization at the 5- and 2-positions introduces the amino and thiol groups, respectively. Advanced synthetic techniques such as cross-coupling reactions and palladium catalysis have been employed to achieve high yields and purity.
The chemical stability of 5-Amino-1,3,4-thiadiazole-2-thiol under various conditions has been thoroughly evaluated. Studies have demonstrated that it remains stable under ambient conditions but may undergo oxidation when exposed to air or light. This characteristic necessitates careful handling and storage to maintain its integrity. Researchers have developed protocols for stabilizing the compound during storage and transportation, ensuring its availability for further applications.
In conclusion,5-Amino-1,3,4-thiadiazole-2-thiol (CAS No. 2349-67-9) is a multifaceted compound with significant potential in medicinal chemistry and drug development. Its unique structural features and reactivity make it an invaluable intermediate for synthesizing bioactive molecules with therapeutic applications. Ongoing research continues to uncover new ways to harness its potential, paving the way for innovative treatments against various diseases.
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